4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
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Overview
Description
The compound “4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid” is a complex organic molecule. It features multiple functional groups, including methoxy, oxo, and sulfonic acid groups, as well as indolo[2,1-c][1,4]benzodiazepine structures. This compound is likely to have significant biological activity due to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
- Formation of the indolo[2,1-c][1,4]benzodiazepine core through cyclization reactions.
- Introduction of methoxy and oxo groups via selective oxidation and methylation reactions.
- Formation of the disulfanyl linkage through thiol-disulfide exchange reactions.
- Coupling of the sulfonic acid group using sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This might involve:
- Use of high-purity reagents and solvents.
- Implementation of advanced purification techniques such as chromatography.
- Optimization of reaction conditions (temperature, pressure, pH) to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-c][1,4]benzodiazepines: Compounds with similar core structures but different functional groups.
Methoxy-substituted benzodiazepines: Compounds with methoxy groups in different positions.
Sulfonic acid derivatives: Compounds with sulfonic acid groups attached to different core structures.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex core structure, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C61H66N6O17S3 |
---|---|
Molecular Weight |
1251.4 g/mol |
IUPAC Name |
4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid |
InChI |
InChI=1S/C61H66N6O17S3/c1-61(2,86-85-23-16-54(87(74,75)76)59(72)84-67-55(68)14-15-56(67)69)60(73)64(17-18-80-21-22-81-20-19-77-3)41-25-37(35-82-52-31-46-44(29-50(52)78-4)57(70)65-42(33-62-46)27-39-10-6-8-12-48(39)65)24-38(26-41)36-83-53-32-47-45(30-51(53)79-5)58(71)66-43(34-63-47)28-40-11-7-9-13-49(40)66/h6-13,24-26,29-33,42-43,54,63H,14-23,27-28,34-36H2,1-5H3,(H,74,75,76)/t42-,43-,54?/m0/s1 |
InChI Key |
UGLCRICGIMZUHW-XWJZSQHTSA-N |
Isomeric SMILES |
CC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O |
Canonical SMILES |
CC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O |
Origin of Product |
United States |
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